molecular formula C12H13NO2 B2737440 2-(1H-Indol-3-yl)ethyl acetate CAS No. 13137-14-9

2-(1H-Indol-3-yl)ethyl acetate

Cat. No.: B2737440
CAS No.: 13137-14-9
M. Wt: 203.241
InChI Key: KAWBLROQFPLJEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-Indol-3-yl)ethyl acetate is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities This particular compound features an indole ring substituted at the 3-position with an ethyl acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Indol-3-yl)ethyl acetate typically involves the esterification of 2-(1H-Indol-3-yl)ethanol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions and yields the desired ester product.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(1H-Indol-3-yl)ethyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-(1H-Indol-3-yl)acetic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: 2-(1H-Indol-3-yl)acetic acid.

    Reduction: 2-(1H-Indol-3-yl)ethanol.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

2-(1H-Indol-3-yl)ethyl acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to biologically active indole derivatives.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1H-Indol-3-yl)ethyl acetate is primarily related to its ability to interact with various biological targets. The indole ring can mimic the structure of tryptophan, allowing it to bind to receptors and enzymes involved in biological processes. This interaction can modulate signaling pathways and exert various biological effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    2-(1H-Indol-3-yl)ethanol: A precursor in the synthesis of 2-(1H-Indol-3-yl)ethyl acetate.

    Indole-3-carbinol: Known for its anticancer properties.

Uniqueness: this compound is unique due to its ester functional group, which imparts different chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for exploring new synthetic routes and potential therapeutic applications.

Properties

IUPAC Name

2-(1H-indol-3-yl)ethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-9(14)15-7-6-10-8-13-12-5-3-2-4-11(10)12/h2-5,8,13H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWBLROQFPLJEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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